molecular formula C19H25ClN2O4 B4237191 2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride

2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride

Cat. No.: B4237191
M. Wt: 380.9 g/mol
InChI Key: ZFXLKAHCNMVUQV-UHFFFAOYSA-N
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Description

2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group, a methoxyphenoxy group, and a methoxyphenyl group, all connected through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include ethylamine, methoxyphenol, and acetic anhydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, crystallization, and purification to achieve the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylamino group may result in the formation of a nitro compound, while reduction of the methoxyphenyl group may yield a hydroxyl compound.

Scientific Research Applications

2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an anti-inflammatory or anti-cancer agent.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride include:

  • N-{2-[(ethylamino)methyl]-4,5-dimethoxyphenyl}acetamide hydrochloride
  • 2-(Ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4.ClH/c1-4-20-12-14-5-10-17(18(11-14)24-3)25-13-19(22)21-15-6-8-16(23-2)9-7-15;/h5-11,20H,4,12-13H2,1-3H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXLKAHCNMVUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride
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2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride
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2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride
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2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride

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